Self-Assembled Monolayer Packing Density: I-PFC12 (C12) vs. I-PFC8 (C8) on Silica
In a direct comparative study, I-PFC12 (1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-12-iodododecane) formed compact self-assembled monolayers (SAMs) on silica with a reproducible thickness of 1.2 nm, high fluorine content (95%), and an extremely low surface energy of 4.3 mN/m. In contrast, the shorter-chain analog I-PFC8 (1H,1H,2H,2H-perfluorooctyl iodide, C8) led to significantly less dense layers under identical assembly conditions [1]. The bromo analog Br-PFC10 also produced inferior layer density, confirming that both chain length and the iodo head-group are critical for optimal SAM quality [1].
| Evidence Dimension | SAM packing density and surface energy |
|---|---|
| Target Compound Data | I-PFC12: compact SAM, thickness 1.2 nm, fluorine content 95%, surface energy 4.3 mN/m |
| Comparator Or Baseline | I-PFC8 (1H,1H,2H,2H-perfluorooctyl iodide): less dense layers (qualitative); Br-PFC10 (1-bromo-1H,1H,2H,2H-perfluorodecane): less dense layers (qualitative) |
| Quantified Difference | Target forms dense SAM; shorter-chain analog fails to form comparably dense layers. Surface energy 4.3 mN/m is lower than all previously reported perfluorinated monolayers. |
| Conditions | Self-assembly on silicon wafers with native oxide, driven by halogen bonding between iodine and surface oxygen, as characterized by XPS, AFM, and contact angle goniometry. |
Why This Matters
A densely packed SAM is a prerequisite for reliable anti-fouling coatings, area-selective deposition masks in semiconductor fabrication, and consistent surface modification; shorter-chain analogs cannot deliver equivalent surface coverage.
- [1] Shou K, Hong JK, Wood ES, Hook JM, Nelson A, Wanless EJ, Neto C. Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding. Nanoscale. 2019;11(5):2401-2411. doi:10.1039/c8nr08195f. View Source
